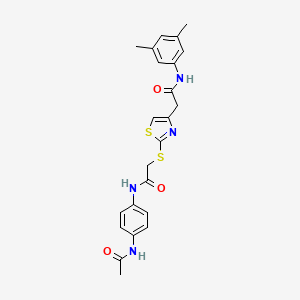

N-(4-acetamidophenyl)-2-((4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-acetamidophenyl)-2-((4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide" is a derivative of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, which has been identified as a novel scaffold with activity against various cancer cell lines, including those resistant to other treatments . This family of compounds has shown promise in the fight against cancer due to their ability to induce cell death through apoptosis and autophagy, as well as demonstrating good pharmacokinetic properties and significant tumor growth reduction in vivo .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol in polyphosphoric acid under microwave irradiation to form the 2-(4-aminophenyl)benzothiazole structure. This structure is then acetylated to form amide compounds, which are further reacted with various heterocyclic ring systems in the presence of potassium carbonate to yield the final compounds . Although the specific synthesis route for the compound is not detailed, it likely follows a similar pathway involving the formation of an acetamide group and subsequent reactions to introduce the thiazole and additional substituents.

Molecular Structure Analysis

The molecular structure of a related compound, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, has been analyzed, revealing that the acetamide group forms distinct dihedral angles with the phenyl and thiazole rings, contributing to the molecule's three-dimensional conformation . This structural information is crucial as it can influence the compound's biological activity and interactions with target proteins. The crystal packing of such molecules is characterized by hydrogen bonding and π-π interactions, which are essential for the stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing functional groups that confer antitumor activity. The initial reactions to form the benzothiazole structure, followed by acetylation and further functionalization with heterocyclic rings, are key steps in the synthesis of these bioactive molecules . The specific chemical reactions for the compound would involve the introduction of the dimethylphenylamino group and the formation of the thiazolylthio acetamide moiety, which are likely critical for its biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "this compound" are not detailed in the provided papers, the properties of similar compounds in the same family can provide insights. These properties include solubility, stability, and the compound's ability to form stable crystals, which are important for drug formulation and delivery . The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are also critical and have been found to be favorable in the lead compound 6b from the same family .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Several studies have focused on the synthesis and evaluation of derivatives similar to this compound for potential antitumor activity. For instance, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including structures similar to the compound , and evaluated their antitumor activity against human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Optoelectronic Properties

The optoelectronic properties of thiazole-based polythiophenes, which share a structural similarity with the compound , were investigated by Camurlu and Guven (2015). They synthesized thiazole-containing monomers and evaluated their conducting polymers' optoelectronic properties (Camurlu & Guven, 2015).

Antimicrobial Evaluation

Research by Gul et al. (2017) involved synthesizing 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which are structurally related to the compound , and evaluating their antimicrobial and hemolytic activity (Gul et al., 2017).

Anti-inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives including N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which bear resemblance to the compound , and assessed their anti-inflammatory activity (Sunder & Maleraju, 2013).

Eigenschaften

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S2/c1-14-8-15(2)10-19(9-14)26-21(29)11-20-12-31-23(27-20)32-13-22(30)25-18-6-4-17(5-7-18)24-16(3)28/h4-10,12H,11,13H2,1-3H3,(H,24,28)(H,25,30)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPHWANOIIXEQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3017328.png)

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3017330.png)

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B3017332.png)

![1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B3017333.png)

![5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B3017335.png)

![6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3017338.png)

![4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3017339.png)

![(Z)-3,4,5-triethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017340.png)

![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3017346.png)

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride](/img/structure/B3017347.png)

![3-Methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3017348.png)